molecular formula C31H22N2O7 B12469540 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12469540
M. Wt: 534.5 g/mol
InChI Key: KWTDYHSLAOVNKC-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, such as 4-(4-nitrophenoxy)benzaldehyde and 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and nitrophenoxy-substituted molecules. Compared to these compounds, 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C31H22N2O7

Molecular Weight

534.5 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C31H22N2O7/c1-19-6-15-27-25(16-19)26(17-28(32-27)24-4-2-3-5-29(24)34)31(36)39-18-30(35)20-7-11-22(12-8-20)40-23-13-9-21(10-14-23)33(37)38/h2-17,34H,18H2,1H3

InChI Key

KWTDYHSLAOVNKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5O

Origin of Product

United States

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